An In-depth Technical Guide to Ethyl 3-(pyridin-2-YL)propanoate
An In-depth Technical Guide to Ethyl 3-(pyridin-2-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(pyridin-2-YL)propanoate (CAS Number: 2739-74-4), a key heterocyclic building block. Intended for professionals in chemical research and pharmaceutical development, this document delves into the compound's properties, synthesis, spectral characteristics, and safe handling protocols, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
Ethyl 3-(pyridin-2-YL)propanoate is a substituted pyridine derivative featuring an ethyl propanoate group attached to the second position of the pyridine ring. Its unique structural arrangement makes it a valuable intermediate in organic synthesis.
CAS Number: 2739-74-4[1][2][3]
Molecular Formula: C₁₀H₁₃NO₂[3]
Molecular Weight: 179.22 g/mol [3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-(pyridin-2-YL)propanoate is essential for its application in experimental design and process development. The data presented below has been aggregated from verified sources.
| Property | Value | Source |
| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate | PubChem |
| Synonyms | ethyl 3-(2-pyridinyl)propanoate, 2-Pyridinepropanoic acid, ethyl ester | |
| Physical Form | Solid or Semi-solid or liquid | |
| Purity | 97-98% (typical commercial grade) | |
| Storage Temperature | Ambient, in an inert atmosphere |
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted pyridines is a cornerstone of heterocyclic chemistry, with various methodologies developed to achieve regioselective functionalization. While specific, detailed protocols for the direct synthesis of Ethyl 3-(pyridin-2-YL)propanoate are not as widely published as for its amino-substituted analogue, its preparation can be approached through established organometallic and radical-based methodologies.
Conceptual Synthetic Pathways
The introduction of an alkyl chain at the C2 position of the pyridine ring is often achieved through cross-coupling reactions or the functionalization of pyridine N-oxides. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that can be exploited in its synthesis.
A plausible synthetic approach involves the reaction of a pyridine derivative with a suitable three-carbon building block. For instance, a Grignard reagent prepared from a 3-halopropanoate could be coupled with a 2-halopyridine in the presence of a suitable catalyst.
Alternatively, radical coupling reactions, potentially initiated by light, can be employed to introduce the propanoate side chain onto the pyridine ring.
Diagram: Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of Ethyl 3-(pyridin-2-YL)propanoate.
Spectroscopic Characterization
The structural elucidation of Ethyl 3-(pyridin-2-YL)propanoate relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the propanoate chain adjacent to the pyridine ring and the ester group will appear as distinct multiplets, likely in the δ 2.5-4.5 ppm range. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the carbonyl carbon of the ester (around 170 ppm), and the carbons of the ethyl and propanoate side chain.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:
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C=O stretch (ester): A strong absorption band is expected around 1730 cm⁻¹.
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C=N and C=C stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.[4]
-
C-O stretch (ester): A strong band in the 1300-1000 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22).[3]
-
Fragmentation Pattern: Common fragmentation pathways for 2-substituted pyridines involve cleavage of the side chain. The loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester functionality are also expected fragmentation patterns. The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.[5][6]
Applications in Drug Discovery and Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[7] While the direct therapeutic application of Ethyl 3-(pyridin-2-YL)propanoate is not extensively documented, its role as a versatile chemical intermediate is of significant interest to the pharmaceutical industry.
A Versatile Building Block
The structure of Ethyl 3-(pyridin-2-YL)propanoate offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The pyridine nitrogen can be quaternized or oxidized, and the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations open up a wide range of possibilities for creating libraries of compounds for drug screening.
The related family of pyridine-3-propanoic acids has been investigated for their potential as dual PPARα/γ agonists, suggesting that pyridylpropanoates are a promising scaffold for metabolic disease research.[8]
Diagram: Potential Derivatization Pathways
Caption: Potential chemical transformations of Ethyl 3-(pyridin-2-YL)propanoate.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling Ethyl 3-(pyridin-2-YL)propanoate.
Hazard Identification
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in an inert atmosphere at room temperature.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Ethyl 3-(pyridin-2-YL)propanoate is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of interest for researchers and scientists. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
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